molecular formula C39H45F3N6O13 B1516873 Z-Val-Asp-Val-Ala-Asp-AFC CAS No. 219138-08-6

Z-Val-Asp-Val-Ala-Asp-AFC

Cat. No. B1516873
CAS RN: 219138-08-6
M. Wt: 862.8 g/mol
InChI Key: FYZXTAPKQMDZKT-UXAYAQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Asp-Val-Ala-Asp-AFC (Z-VDVAD-AFC) is a fluorogenic substrate for caspase-2 (ICH-1), a cysteine protease . It is synthetic in origin . The product number is 4027893 and the CAS number is 219138-08-6 .


Molecular Structure Analysis

The molecular formula of Z-Val-Asp-Val-Ala-Asp-AFC is C₃₉H₄₅F₃N₆O₁₃ . It contains a total of 106 atoms; 45 Hydrogen atoms, 39 Carbon atoms, 6 Nitrogen atoms, 13 Oxygen atoms, and 3 Fluorine atoms . The molecular weight is 862.81 .


Physical And Chemical Properties Analysis

Z-Val-Asp-Val-Ala-Asp-AFC has a molecular weight of 862.81 and a molecular formula of C₃₉H₄₅F₃N₆O₁₃ . It is recommended to be stored at temperatures below -15°C or -20°C .

Mechanism of Action

Z-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate for caspase-2 (ICH-1), a cysteine protease . Caspase-2 is part of the ICH-1 sub-family and has a poorly defined role in apoptosis. It associates with several apoptotic proteins such as death effector filament-forming Ced-4-like apoptosis protein (DEFCAP), RIP-associated Ich-1/Ced-3-homologue protein with a death domain (RAIDD), and apoptosis repressor with caspase recruitment domain (ARC). Caspase-2 can be activated by the PIDDosome formed by the association of PIDD1 and CRADD .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXTAPKQMDZKT-UXAYAQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45F3N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-Asp-Val-Ala-Asp-AFC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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